molecular formula C9H6Cl2O B1592480 5,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 448193-94-0

5,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1592480
CAS No.: 448193-94-0
M. Wt: 201.05 g/mol
InChI Key: TWNXYJNWNZZECV-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 201.05 . The InChI code for this compound is 1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 201.05 .

Scientific Research Applications

Liquid Crystalline Materials Synthesis

5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a compound that has found application in the synthesis of new liquid crystalline materials. These materials exhibit unique properties such as birefringence upon melting and thermochromicity, which are significant for various technological applications. The synthesis process involves transformations catalyzed by disulfur dichloride, leading to structurally complex indeno heterocyclic compounds with potential applications in display technologies and sensors (Konstantinova et al., 1999).

Polymerization Catalyst

Another significant application of related indenyl compounds is in the polymerization of propylene using supported, chiral, ansa-metallocene catalysts. These catalysts, derived from compounds structurally related to this compound, allow for the production of polypropylene with narrow molecular weight distributions. This method represents an efficient way to produce high-quality polypropylene, which is essential for creating various plastic products with specific mechanical properties (Collins et al., 1992).

Synthesis of Nitrogen Heterocycles

The compound also plays a role in the synthesis of a library of 1,4-dihydropyridines and their application in generating structurally diverse fused nitrogen heterocycles. This demonstrates the compound's utility in organic synthesis, particularly in creating complex molecules with potential pharmacological activities. The method showcases the efficiency of using indenyl derivatives in multicomponent reactions to generate compounds with significant biological relevance (Maiti et al., 2010).

Molecular Structure Studies

Studies on molecules structurally similar to this compound have contributed to the understanding of molecular structures and their interactions. For instance, X-ray crystallography and theoretical studies on similar compounds have provided insights into molecular packing, hydrogen bonding, and electronic properties. These findings are valuable for designing materials with desired physical and chemical properties, such as pharmaceuticals and materials for electronic applications (Girgis et al., 2016).

Safety and Hazards

This compound is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing in dust, gas, or vapors of this compound. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Properties

IUPAC Name

5,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNXYJNWNZZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624466
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448193-94-0
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448193-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1-indanone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Thionyl chloride (45.2 g) was added dropwise at 40° C. to a solution of 3-(3,5-di-chlorophenyl)propionic acid (54.8 g) in methylene chloride (200 ml). After reaction was complete, excess thionyl chloride and the solvent were removed by distillation. The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (66.7 g) in methylene chloride (200 ml). The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C. The aqueous phase was separated off and extracted once with methylene chloride (250 ml). The combined organic phases were freed from the solvent. The residue was recrystallized from cyclohexane. 36 g of a colorless solid (m.p.: 119-120° C.) were obtained.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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